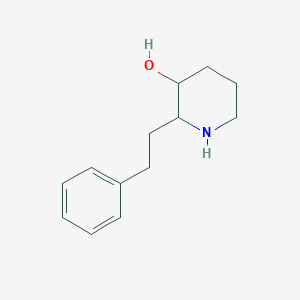

2-(2-Phenylethyl)piperidin-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-Phenylethyl)piperidin-3-ol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a phenylethyl group attached to the piperidine ring, which imparts unique chemical and biological properties. Piperidine derivatives are widely recognized for their significance in medicinal chemistry and pharmaceutical applications .

Mécanisme D'action

Target of Action

Piperidine derivatives, which include 2-(2-phenylethyl)piperidin-3-ol, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . For instance, the Dopamine transporter (DAT) is a known target for some piperidine derivatives .

Mode of Action

Piperidine derivatives are known to interact with their targets in various ways, leading to different biological and pharmacological activities .

Biochemical Pathways

Piperidine derivatives have been found to exhibit antiproliferative and antimetastatic effects on various types of cancers both in vitro and in vivo .

Pharmacokinetics

The pharmacokinetics of piperidine derivatives are an important area of study in modern organic chemistry .

Result of Action

Piperidine derivatives are known to have a wide range of biological activities .

Action Environment

The environment can significantly impact the effectiveness of piperidine derivatives .

Analyse Biochimique

Biochemical Properties

The biochemical properties of 2-(2-Phenylethyl)piperidin-3-ol are not fully understood. It is known that the compound interacts with dopamine, serotonin, and norepinephrine transporters

Cellular Effects

The cellular effects of this compound are also not fully known. Given its affinity for dopamine, serotonin, and norepinephrine transporters , it can be inferred that the compound may influence cell function by modulating the activity of these transporters. This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. It is known to interact with dopamine, serotonin, and norepinephrine transporters

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Phenylethyl)piperidin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the hydrogenation of pyridine derivatives using catalysts such as palladium or rhodium. The reaction conditions often involve high pressure and temperature to achieve the desired product .

Industrial Production Methods: Industrial production of piperidine derivatives, including this compound, often employs continuous flow reactions and catalytic hydrogenation. These methods are designed to be cost-effective and scalable, ensuring high yields and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 2-(2-Phenylethyl)piperidin-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are frequently used.

Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.

Major Products: The major products formed from these reactions include various substituted piperidines, ketones, and alcohols, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

2-(2-Phenylethyl)piperidin-3-ol has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and pharmaceuticals.

Biology: The compound is used in the study of biological pathways and enzyme interactions.

Medicine: Piperidine derivatives are explored for their potential therapeutic effects, including analgesic and anti-inflammatory properties.

Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Comparaison Avec Des Composés Similaires

Piperidine: The parent compound, which lacks the phenylethyl group.

N-Phenylpiperidine: A derivative with a phenyl group attached to the nitrogen atom.

2-Phenylpiperidine: A compound with a phenyl group attached to the second carbon of the piperidine ring.

Uniqueness: 2-(2-Phenylethyl)piperidin-3-ol is unique due to the presence of the phenylethyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a pharmacologically active compound, making it a valuable target for drug discovery and development .

Activité Biologique

2-(2-Phenylethyl)piperidin-3-ol is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a phenylethyl group attached to the piperidine ring, which influences its pharmacological properties. The following sections provide a detailed analysis of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C_{16}H_{23}N

- Molecular Weight : 245.37 g/mol

- CAS Number : 1822649-91-1

The structural uniqueness of this compound contributes to its diverse biological activities, particularly in the context of neuropharmacology and oncology.

Interaction with Neurotransmitter Systems

This compound has been shown to interact with several neurotransmitter transporters, including:

- Dopamine Transporters (DAT) : Affinity for DAT suggests potential dopaminergic activity, which may influence mood and reward pathways.

- Serotonin Transporters (SERT) : Interaction with SERT indicates possible effects on mood regulation and anxiety.

- Norepinephrine Transporters (NET) : This interaction may contribute to its stimulant properties.

These interactions suggest a multifaceted role in modulating neurotransmitter levels, which could be beneficial in treating conditions like depression or anxiety disorders.

Antimicrobial Activity

Research indicates that piperidine derivatives, including this compound, exhibit moderate to significant antibacterial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.

Anticancer Properties

Studies have reported that this compound possesses antiproliferative and antimetastatic effects on cancer cells. The compound has shown promise in inhibiting the growth of specific cancer cell lines, indicating its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF7 (Breast Cancer) | 15.4 | Inhibition of growth |

| HeLa (Cervical Cancer) | 12.9 | Induction of apoptosis |

| A549 (Lung Cancer) | 20.3 | Suppression of migration |

Case Study 1: Antidepressant-like Effects

A study conducted on animal models demonstrated that administration of this compound resulted in reduced depressive behaviors in forced swim tests. The compound's interaction with serotonin and norepinephrine transporters was implicated in these effects, highlighting its potential as an antidepressant.

Case Study 2: Analgesic Potential

Another investigation explored the analgesic properties of this compound. Results indicated that it exhibited pain-relieving effects comparable to known analgesics, suggesting a mechanism involving opioid receptor modulation .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest:

- Absorption : Rapid absorption with peak plasma concentrations observed within hours post-administration.

- Metabolism : Primarily hepatic metabolism with various pathways leading to active and inactive metabolites.

- Excretion : Renal excretion is the primary route for elimination.

Propriétés

IUPAC Name |

2-(2-phenylethyl)piperidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c15-13-7-4-10-14-12(13)9-8-11-5-2-1-3-6-11/h1-3,5-6,12-15H,4,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEMLNRRWCTXOSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(NC1)CCC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.